4-(2-methyloxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzenesulfonamide derivative with an oxazole and a pyrazolopyridine group . It’s important to note that the exact compound could not be found, but a similar compound, 4-(2-METHYLOXAZOL-4-YL)BENZONITRILE, was identified .
Molecular Structure Analysis
The molecular structure of the compound is complex, containing an oxazole ring attached to a benzene ring, which is further connected to a pyrazolopyridine group via a sulfonamide linkage . The exact molecular structure could not be found in the available resources.Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds related to 4-(2-methyloxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-5-yl)benzenesulfonamide have been synthesized for their potential antibacterial and antifungal activities. For instance, a study explored the synthesis of 2-pyrazoline derivatives bearing benzenesulfonamide moieties. These compounds exhibited significant antimicrobial activity against organisms like E. coli and S. aureus, indicating their potential in developing new antibacterial agents (Hassan, 2013).
Cytotoxic Activities and Enzyme Inhibition
Another area of interest is the investigation of these compounds' cytotoxic activities and their role as enzyme inhibitors. A series of derivatives were tested for their potential as carbonic anhydrase inhibitors, showing promising results for further anti-tumor activity studies (Gul et al., 2016). Additionally, some derivatives have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the multifaceted applications of these compounds in medicinal chemistry (Küçükgüzel et al., 2013).
Antidiabetic Potential
Research also extends to the antidiabetic potential of fluorinated pyrazoles and benzenesulfonamides, indicating these compounds' significance in designing new hypoglycemic agents. Preliminary biological screening revealed significant antidiabetic activity, supporting their further exploration as therapeutic agents (Faidallah et al., 2016).
Antimicrobial Activity
Further studies have synthesized novel compounds to evaluate their antimicrobial efficacy, with some showing significant activity against various bacteria and fungi. This research underlines the potential of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-12-19-17(11-24-12)13-2-4-16(5-3-13)25(22,23)20-14-7-9-21-15(10-14)6-8-18-21/h2-6,8,11,14,20H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJSLFCMCDJICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCN4C(=CC=N4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.